molecular formula C17H16BrNO5S B2910343 methyl 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate CAS No. 865657-63-2

methyl 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate

Cat. No.: B2910343
CAS No.: 865657-63-2
M. Wt: 426.28
InChI Key: JUNQRVKWVBKDKX-UHFFFAOYSA-N
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Description

Methyl 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate (CAS 865657-63-2) is a benzoxazine derivative with the molecular formula C₁₇H₁₆BrNO₅S and a molecular weight of 426.29 g/mol . Its structure comprises a 1,4-benzoxazine core substituted with a methyl acetate group at position 3 and a 4-bromophenylsulfonyl moiety at position 4 (Figure 1). The compound is synthesized via nucleophilic substitution or sulfonylation reactions, often employing potassium carbonate as a base in dry acetone . It is reported to have a purity of >90% and is of interest in medicinal chemistry due to the bioactivity of related benzoxazine and benzothiazine derivatives .

Properties

IUPAC Name

methyl 2-[4-(4-bromophenyl)sulfonyl-2,3-dihydro-1,4-benzoxazin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO5S/c1-23-17(20)10-13-11-24-16-5-3-2-4-15(16)19(13)25(21,22)14-8-6-12(18)7-9-14/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNQRVKWVBKDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the bromophenyl or sulfonyl groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of methyl 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromophenyl and sulfonyl groups can interact with specific amino acid residues in the active site of the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Ethyl 3,4-Dihydro-2H-1,4-benzoxazine Derivatives

Ethyl esters of benzoxazine derivatives, such as ethyl 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate , share the benzoxazine core but differ in substituents and ester groups. Key distinctions include:

  • Substituent Variation : The target compound features a 4-bromophenylsulfonyl group , while analogs like ethyl 6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (MW 314.18) carry simpler bromo or keto substituents .

Table 1: Structural Comparison of Benzoxazine Derivatives

Compound Name Molecular Formula MW (g/mol) Key Substituents
Target Compound C₁₇H₁₆BrNO₅S 426.29 4-Bromophenylsulfonyl, methyl acetate
Ethyl 6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate C₁₁H₁₂BrNO₃ 314.18 Bromophenol, ethyl ester
Ethyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate C₁₂H₁₃NO₄ 259.24 Keto group, ethyl ester

Benzothiazine Analogs

Benzothiazines, such as methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate (C₁₁H₁₁NO₃S, MW 279.33), replace the benzoxazine oxygen with sulfur . This substitution alters electronic properties and bioactivity:

  • Biological Activity : Benzothiazine derivatives exhibit antimicrobial properties , suggesting that the target compound’s bromophenylsulfonyl group could similarly influence bioactivity.

Table 2: Heterocyclic Analog Comparison

Compound Name Heteroatom Molecular Formula MW (g/mol) Bioactivity
Target Compound O C₁₇H₁₆BrNO₅S 426.29 Not reported
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate S C₁₁H₁₁NO₃S 279.33 Antidepressant potential

Substituent-Driven Functional Differences

  • 4-Bromophenylsulfonyl Group : Introduces steric bulk and electron-withdrawing effects, which may improve binding to hydrophobic pockets in biological targets compared to simpler substituents (e.g., nitro or keto groups) .
  • Methyl vs. Ethyl Esters : Methyl esters generally exhibit higher metabolic stability than ethyl esters due to reduced susceptibility to esterase cleavage .

Research Implications

Future studies should explore:

  • The impact of the bromophenylsulfonyl group on target selectivity.
  • Comparative pharmacokinetic profiles of methyl vs. ethyl esters.

Biological Activity

Methyl 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate (CAS No. 865657-63-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including antimicrobial properties, enzyme inhibition, and other relevant pharmacological effects.

  • Molecular Formula : C17H16BrNO5S
  • Molecular Weight : 426.28 g/mol
  • Physical Properties :
    • Boiling Point : 523.2 ± 60.0 °C (predicted)
    • Density : 1.525 ± 0.06 g/cm³ (predicted)
    • pKa : -3.72 ± 0.40 (predicted) .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusModerate to strong
Escherichia coliModerate
Bacillus subtilisStrong
Klebsiella pneumoniaeModerate

The compound demonstrated a zone of inhibition ranging from 12 mm to over 25 mm depending on the concentration used in the assays .

Enzyme Inhibition Studies

In addition to its antimicrobial properties, this compound has been evaluated for its ability to inhibit specific enzymes:

  • C1r Protease Inhibition :
    • Compounds similar to this compound have shown selective inhibition of C1r protease over trypsin in vitro assays.
    • This selectivity suggests potential therapeutic applications in conditions where modulation of complement pathways is beneficial .
  • Acetylcholinesterase Inhibition :
    • Preliminary studies indicate that this compound may act as an acetylcholinesterase inhibitor, which could be relevant for treating neurodegenerative diseases like Alzheimer’s .

Pharmacological Implications

The biological activities of this compound suggest several pharmacological applications:

  • Antimicrobial Agents : Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria positions it as a candidate for developing new antibiotics.
  • Therapeutic Applications in Complement Disorders : Given its enzyme inhibition profile, it could be explored for therapeutic use in diseases related to complement system dysregulation.

Case Studies

A series of case studies have been documented regarding the synthesis and biological evaluation of related benzoxazine derivatives:

  • Synthesis and Evaluation :
    • A study synthesized various benzoxazine derivatives and evaluated their biological activities through standard antimicrobial testing protocols.
    • The most active compounds were noted for their ability to inhibit bacterial growth effectively while maintaining low cytotoxicity against mammalian cells .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR revealed that modifications on the benzoxazine core significantly influence biological activity, suggesting that further structural optimization could enhance efficacy .

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